molecular formula C17H14ClN3O2 B7715644 N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7715644
M. Wt: 327.8 g/mol
InChI Key: BUAYFCMCBMGKMF-UHFFFAOYSA-N
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Description

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves the reaction of 4-chlorobenzohydrazide with acetic anhydride and a suitable nitrile to form the oxadiazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of catalysts to enhance the efficiency of the cyclization reaction. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds that retain the core oxadiazole structure.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with DNA and proteins, disrupting their normal function.

Comparison with Similar Compounds

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be compared with other oxadiazole derivatives, such as:

  • N-(1-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s biological activity, solubility, and other physicochemical properties. This compound is unique due to the presence of the chlorine atom, which may enhance its antimicrobial and anticancer properties compared to its analogs.

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-5-3-2-4-6-13)17-20-15(21-23-17)12-7-9-14(18)10-8-12/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYFCMCBMGKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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